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Compound of Interest

Compound Name: 4-Phenylazophenol

Cat. No.: B142808

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Phenylazophenol (CAS No. 1689-82-3), a valuable compound in drug development and
scientific research. This document is intended for researchers, scientists, and professionals in
the pharmaceutical and chemical industries, presenting key spectroscopic data (UV-Vis, IR,
and NMR) in a structured format, alongside detailed experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Phenylazophenol is characterized by a distinct absorption
maximum (Amax) in the ultraviolet-visible region, which is primarily attributed to the m - 1T*
electronic transitions within the conjugated azo-aromatic system.

Spectroscopic Parameter Value Solvent

Amax 347 nm Methanol

Experimental Protocol: UV-Vis Spectroscopy

A solution of 4-Phenylazophenol is prepared in a suitable UV-grade solvent, such as methanol
or ethanol, at a concentration that yields an absorbance reading within the linear range of the
spectrophotometer (typically between 0.1 and 1.0). The spectrum is recorded against a solvent
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blank over a wavelength range of 200-800 nm. The wavelength of maximum absorbance
(Amax) is then determined from the resulting spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of 4-Phenylazophenol reveals characteristic absorption bands
corresponding to the various functional groups present in the molecule. These vibrational
frequencies provide a unique fingerprint for the compound's molecular structure.

Wavenumber (cm~—?) Vibrational Mode Intensity
3540-3215 O-H (stretching, H-bonded) Broad
2965-2920 C-H (sp? stretching) Medium
~1600 C=C (aromatic ring stretching) Medium
~1490 N=N (azo stretching) Medium-Weak
~1250 C-O (stretching) Strong

C-H (para-substituted benzene
~840 Strong
out-of-plane bend)

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid 4-Phenylazophenol can be obtained using the potassium bromide
(KBr) pellet method or Attenuated Total Reflectance (ATR).

o KBr Pellet Method: A small amount of finely ground 4-Phenylazophenol is intimately mixed
with dry KBr powder. The mixture is then pressed under high pressure to form a transparent
pellet, which is placed in the sample holder of the FTIR spectrometer.

o ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and
pressure is applied to ensure good contact. The IR spectrum is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen (*H) and carbon (33C) atoms within the 4-Phenylazophenol molecule.

'H NMR Spectroscopy

The *H NMR spectrum of 4-Phenylazophenol in deuterated chloroform (CDCIs) exhibits
distinct signals for the aromatic protons.
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Note: The hydroxyl proton (OH) signal may be broad and its chemical shift can vary depending
on concentration and solvent.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments in 4-
Phenylazophenol.
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Chemical Shift (6, ppm) Assignment

~160 C-OH

~152 C-N=N (on phenol ring)

~147 C-N=N (on phenyl ring)

~131 CH (para to azo on phenyl ring)
~129 CH (meta to azo on phenyl ring)
~125 CH (ortho to hydroxyl on phenol ring)
~122 CH (ortho to azo on phenyl ring)
~116 CH (meta to hydroxyl on phenol ring)

Experimental Protocol: NMR Spectroscopy

A sample of 4-Phenylazophenol is dissolved in a suitable deuterated solvent, such as
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm). *H and 3C NMR spectra are recorded
on a high-resolution NMR spectrometer.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Phenylazophenol.
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General Workflow for Spectroscopic Analysis of 4-Phenylazophenol
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Caption: General workflow for the spectroscopic analysis of 4-Phenylazophenol.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylazophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142808#spectroscopic-data-of-4-phenylazophenol-
uv-vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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